molecular formula C17H21N3O4 B1669485 CP-331684 CAS No. 207922-70-1

CP-331684

Cat. No.: B1669485
CAS No.: 207922-70-1
M. Wt: 331.4 g/mol
InChI Key: GZJZZQHTBTUBEL-HNNXBMFYSA-N
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Preparation Methods

The synthesis of CP-331684 involves several key steps:

    Condensation Reaction: The condensation of 2-(4-hydroxyphenyl)acetic acid methyl ester with 2-(tert-butoxycarbonylamino)ethanol using diethyl azodicarboxylate in tetrahydrofuran produces 2-[4-[2-(tert-butoxycarbonylamino)ethoxy]phenyl]acetic acid methyl ester.

    Deprotection: The deprotection of the above intermediate with trifluoroacetic acid in dichloromethane yields the 2-aminoethoxy derivative.

    Addition Reaction: The addition of the 2-aminoethoxy derivative to an oxiranyl derivative in refluxing methanol forms an intermediate.

    Reduction: This intermediate is then reduced with tin(II) chloride in refluxing methanol to produce a 6-aminopyridine derivative.

    Hydrolysis: Finally, the 6-aminopyridine derivative is hydrolyzed with potassium hydroxide in a methanol-water mixture to obtain this compound.

Chemical Reactions Analysis

CP-331684 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

CP-331684 exerts its effects by acting as an agonist of the β3-adrenergic receptor. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating the β3-adrenergic receptor, this compound stimulates the breakdown of fats and increases energy expenditure, making it a potential therapeutic agent for metabolic diseases .

Comparison with Similar Compounds

CP-331684 is compared with other β3-adrenergic receptor agonists such as:

What sets this compound apart is its specific targeting of the β3-adrenergic receptor, which is less commonly targeted by other similar compounds. This specificity makes it a unique candidate for treating metabolic diseases .

Properties

CAS No.

207922-70-1

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-[4-[2-[[(2R)-2-(6-aminopyridin-3-yl)-2-hydroxyethyl]amino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C17H21N3O4/c18-16-6-3-13(10-20-16)15(21)11-19-7-8-24-14-4-1-12(2-5-14)9-17(22)23/h1-6,10,15,19,21H,7-9,11H2,(H2,18,20)(H,22,23)/t15-/m0/s1

InChI Key

GZJZZQHTBTUBEL-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)O)OCCNC[C@@H](C2=CN=C(C=C2)N)O

SMILES

C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O

Appearance

Solid powder

207922-70-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-331684;  CP331684;  CP 331684;  UNII-9EY0MGZ7F8.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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